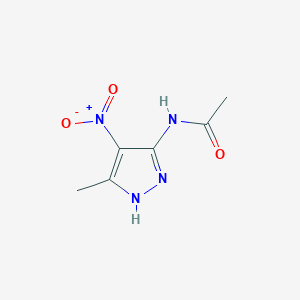
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential as a therapeutic agent due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to modulate the expression of certain genes and proteins that are involved in these processes.
Biochemical and Physiological Effects
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of more effective formulations for drug delivery. Additionally, N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide could be investigated for its potential as a therapeutic agent in other areas of research, such as infectious diseases and metabolic disorders.
Métodos De Síntesis
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step reaction process that involves the condensation of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The resulting product is then purified through recrystallization to obtain pure N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on cancer cells and anti-inflammatory properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
199340-94-8 |
|---|---|
Nombre del producto |
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide |
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-3-5(10(12)13)6(9-8-3)7-4(2)11/h1-2H3,(H2,7,8,9,11) |
Clave InChI |
VAMFAOUBRMINQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
Sinónimos |
Acetamide, N-(5-methyl-4-nitro-1H-pyrazol-3-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
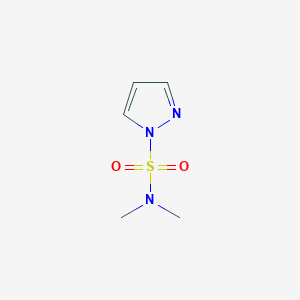
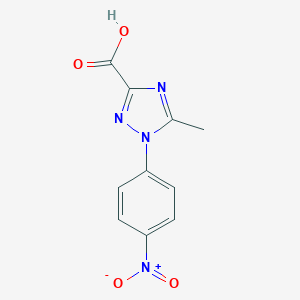
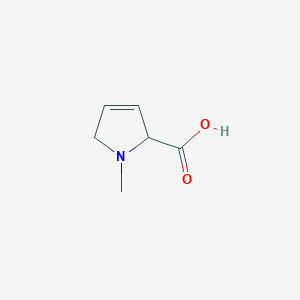
![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
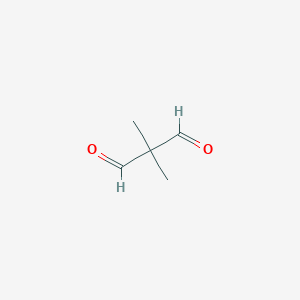
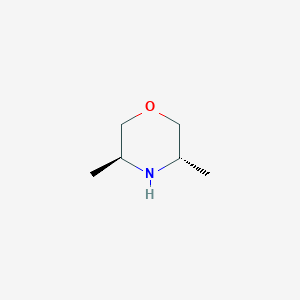
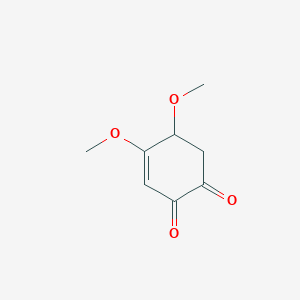
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
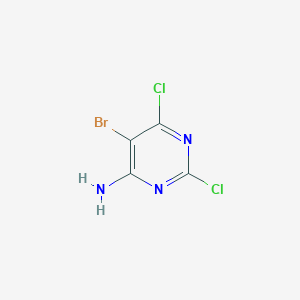
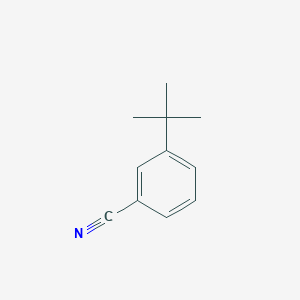
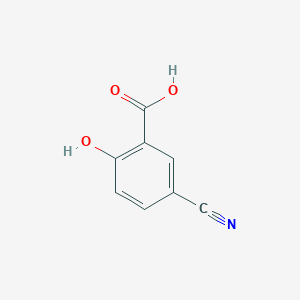
![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)